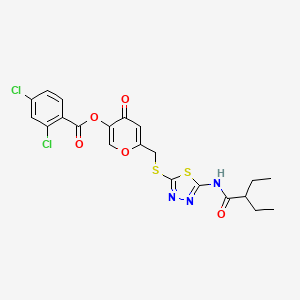

![molecular formula C9H9Cl2NO4S B2659691 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid CAS No. 612042-78-1](/img/structure/B2659691.png)

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

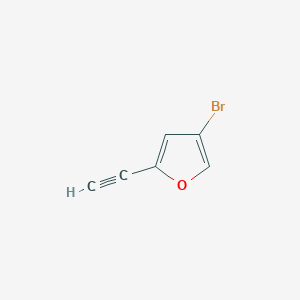

“3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO4S . It is a specialty product often used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” were not found, a similar compound was synthesized by adding Na2CO3 solution to cysteine in H2O at low temperatures, followed by the addition of para-toluene sulfonyl chloride .Molecular Structure Analysis

The molecular weight of “3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” is 298.14 g/mol . Its structure includes a propanoic acid group attached to a sulfonyl group, which is further connected to a 2,6-dichlorophenyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.14 g/mol and a complexity of 358 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 91.8 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- GABA B Receptor Antagonists Synthesis : This compound has been studied for its role in the synthesis of specific GABA B receptor antagonists. It's a weak specific antagonist of GABA at the GABAB receptor (Abbenante et al., 1997).

- Synthesis of Organic Acids : Research has been conducted on the synthesis of various organic acids, including derivatives of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid, and their applications in chromatography (Howe, 1960).

Biochemistry and Pharmacology

- Antiviral Activity : Derivatives of this compound have shown potential in antiviral applications. For instance, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

- Thromboxane Receptor Antagonists : Derivatives have been synthesized as thromboxane A2 prostanoid receptor antagonists, highlighting its potential in antithromboxane therapies (Wang et al., 2014).

Material Science

- Polyelectrolytes for Fuel Cells : Novel sulfonated polyimides derived from this compound have been synthesized for use as polyelectrolytes in fuel cells, demonstrating significant proton conductivity and water stability (Fang et al., 2002).

Propiedades

IUPAC Name |

3-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZFPJUXLAZZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

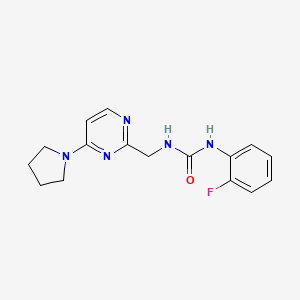

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

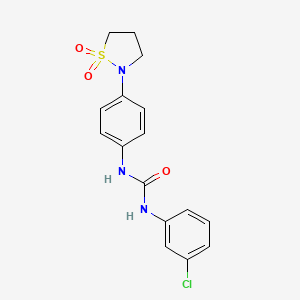

![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)

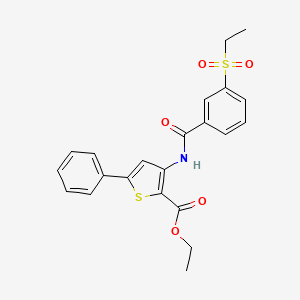

![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)